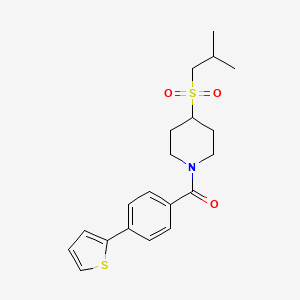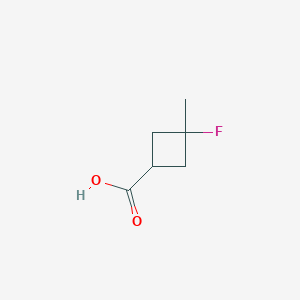
Tert-butyl 3-hydroxy-3-(M-tolyl)azetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-hydroxy-3-(M-tolyl)azetidine-1-carboxylate: is an organic compound with the molecular formula C15H21NO3 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle The compound features a tert-butyl ester group, a hydroxy group, and a tolyl group attached to the azetidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-hydroxy-3-(M-tolyl)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or azetidinones.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Attachment of the Tolyl Group: The tolyl group can be introduced through Friedel-Crafts alkylation or acylation reactions using toluene derivatives.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group, if present, can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The tolyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol using acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nitric acid, sulfuric acid, halogens.
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted tolyl derivatives.
Hydrolysis: Formation of carboxylic acid and tert-butyl alcohol.
科学的研究の応用
Chemistry: Tert-butyl 3-hydroxy-3-(M-tolyl)azetidine-1-carboxylate is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound can be used to study the effects of azetidine derivatives on biological systems. It may serve as a probe to investigate enzyme-substrate interactions and receptor binding.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of novel pharmaceuticals. Its structural features may contribute to the development of drugs with improved efficacy and selectivity.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.
作用機序
The mechanism of action of tert-butyl 3-hydroxy-3-(M-tolyl)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The hydroxy group may participate in hydrogen bonding, while the tolyl group can engage in hydrophobic interactions. These interactions can modulate the activity of biological targets, leading to various pharmacological effects. The compound’s azetidine ring may also contribute to its binding affinity and specificity.
類似化合物との比較
- Tert-butyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate
- Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate
- Tert-butyl 3-(cyanomethylidene)azetidine-1-carboxylate
- Tert-butyl 3-aminoazetidine-1-carboxylate
Comparison:
- Tert-butyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate: This compound has a methoxymethyl group instead of a tolyl group, which may affect its reactivity and biological activity.
- Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate: The presence of a methyl group instead of a tolyl group may result in different steric and electronic properties.
- Tert-butyl 3-(cyanomethylidene)azetidine-1-carboxylate: The cyano group introduces additional reactivity and potential for further functionalization.
- Tert-butyl 3-aminoazetidine-1-carboxylate: The amino group provides opportunities for hydrogen bonding and may influence the compound’s solubility and bioavailability.
Conclusion
Tert-butyl 3-hydroxy-3-(M-tolyl)azetidine-1-carboxylate is a versatile compound with significant potential in various fields of research and industry. Its unique structural features and reactivity make it a valuable building block for the synthesis of novel compounds with diverse applications. Further research into its properties and applications will continue to expand its utility in science and technology.
特性
IUPAC Name |
tert-butyl 3-hydroxy-3-(3-methylphenyl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-11-6-5-7-12(8-11)15(18)9-16(10-15)13(17)19-14(2,3)4/h5-8,18H,9-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQHAMDTZSVYAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CN(C2)C(=O)OC(C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-fluorobenzamido)-N-(3-phenylpropyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2374691.png)
![4-Bromo-2-{[(5-fluoro-2-methylphenyl)amino]methyl}phenol](/img/structure/B2374692.png)

![3-[3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2374695.png)

![methyl 2-methyl-4-oxo-3-(o-tolyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2374697.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2374702.png)
![N-(3-{6-iodoimidazo[1,2-a]pyridin-2-yl}phenyl)thiophene-2-sulfonamide](/img/structure/B2374703.png)


![5-[1-(3,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2374708.png)
![4-[(3-methylpiperidin-1-yl)sulfonyl]-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide](/img/structure/B2374712.png)

